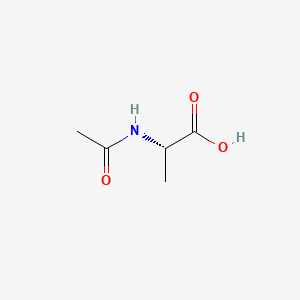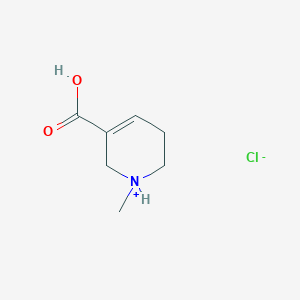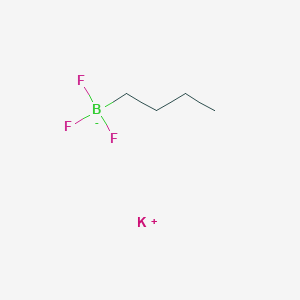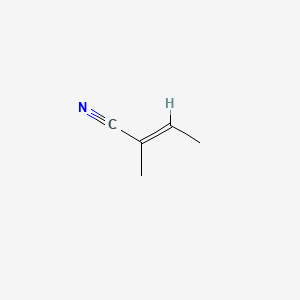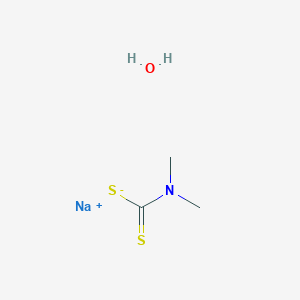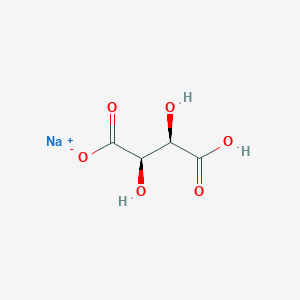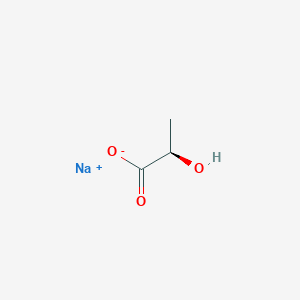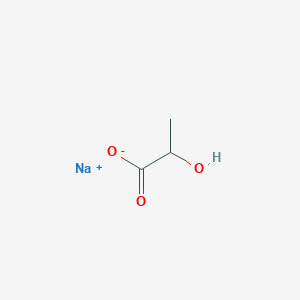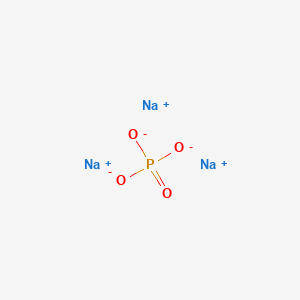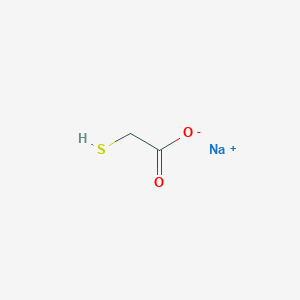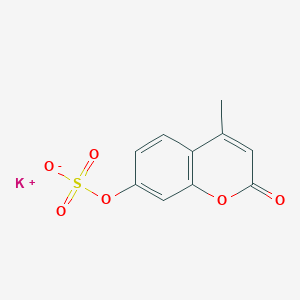
potassium;(4-methyl-2-oxochromen-7-yl) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “potassium;(4-methyl-2-oxochromen-7-yl) sulfate” is known as ®-3-hydroxybutyrylcarnitine. It is an O-hydroxybutyryl-L-carnitine in which the acyl group is specified as 3-hydroxybutyryl. This compound is a metabolite, meaning it is an intermediate or product resulting from metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxybutyrylcarnitine typically involves the esterification of 3-hydroxybutyric acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-3-hydroxybutyrylcarnitine may involve biotechnological methods, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is preferred for its efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-hydroxybutyrylcarnitine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Esterification: The carboxyl group can react with alcohols to form esters.
Hydrolysis: The ester bond can be hydrolyzed to yield the parent acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Oxidation: 3-oxobutyrylcarnitine
Reduction: ®-3-hydroxybutyrylcarnitine
Esterification: Various esters of 3-hydroxybutyric acid
Hydrolysis: 3-hydroxybutyric acid and L-carnitine
Applications De Recherche Scientifique
®-3-hydroxybutyrylcarnitine has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of metabolic pathways.
Biology: Investigated for its role in cellular metabolism and energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
Mécanisme D'action
The mechanism of action of ®-3-hydroxybutyrylcarnitine involves its role in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxybutyric acid
- L-carnitine
- Acetyl-L-carnitine
- Propionyl-L-carnitine
Uniqueness
®-3-hydroxybutyrylcarnitine is unique due to its specific role in fatty acid metabolism and its dual functionality as both a hydroxyl and carnitine derivative. This dual functionality allows it to participate in a variety of metabolic processes, making it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOCSPXOODWGLJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
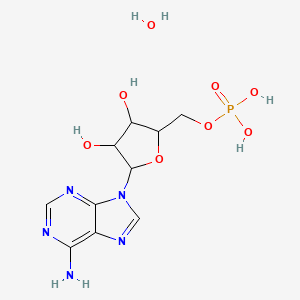
![2-[[2-[[2-[[2-[[2-[2-[[2-[[6-Amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B7803171.png)
